
2,7-Dichlorofluorene
Übersicht
Beschreibung
2,7-Dichlorofluorene is a chlorinated derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It is a compound of interest due to its potential applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs) and other photoluminescent materials. The presence of chlorine atoms in the fluorene molecule can significantly alter its electronic properties, making it a valuable compound for various chemical reactions and material science applications.
Synthesis Analysis
The synthesis of 2,7-dichlorofluorene derivatives and related compounds has been explored through various methods. For instance, the Heck coupling reaction has been employed to synthesize 2,7-fluorenevinylene-based trimers, which are soluble in common organic solvents and exhibit photoluminescent properties . Another approach involves the nickel(0)-mediated copolymerization of 2,7-dibromo-9,9-dihexylfluorene with other compounds to create amorphous poly-2,7-fluorene networks suitable for LED applications . Additionally, the Michael reactions of chloro-substituted-9,9'-bifluorenylidenes with fluorenes have been investigated, providing insights into the reactivity of chlorinated fluorene derivatives .
Molecular Structure Analysis
The molecular structure of 2,7-dichlorofluorene derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of certain diimidazole derivatives of fluorene has been determined using single X-ray crystallography . The introduction of chloro groups and other substituents can lead to changes in the optical properties of the fluorene molecule, as evidenced by the synthesis and characterization of various derivatives .
Chemical Reactions Analysis
2,7-Dichlorofluorene and its derivatives participate in a range of chemical reactions that are significant for material science. The Michael reactions with fluorenes result in the formation of products with different addition patterns, influenced by the inductive and steric effects of the halogen substituents . The synthesis of conjugated fluorene derivatives through heterocoupling reactions also demonstrates the reactivity of chlorinated fluorene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-dichlorofluorene derivatives are crucial for their application in electronic devices. These compounds exhibit high glass transition temperatures and good photoluminescence properties . The UV-vis spectra of synthesized trimers show absorption maxima with optical band gaps suitable for electroluminescence . The introduction of dendritic side groups in the synthesis of complex dendritic, rigid rod poly-2,7-fluorene homopolymers and copolymers affects the conjugation along the polymer backbone and influences the photoluminescence properties . Additionally, the fluorescence quenching in new 2',7'-dichlorofluorescein derivatives has been studied, revealing the effects of binding and conformation on the fluorescent intensities .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis : 2,7-Dichlorofluorene has been used in the Michael reactions with fluorenes. This process involves intermediary formation of 2,7-dichloro-9,9′-bifluorenylidene, highlighting its role in complex chemical syntheses (Minabe & Suzuki, 1975).
Synthesis of Pharmaceuticals : This compound is utilized in synthesizing the anti-malarial drug lumefantrine. A novel synthetic technology was developed using 2,7-dichlorofluorene as a precursor, which simplified the production process and improved yield (Yan, 2012).
Study of Reactive Oxygen Species : In cellular biology, 2,7-dichlorofluorescin, derived from 2,7-dichlorofluorene, is used to measure reactive oxygen species (ROS) in cells. This application is significant in understanding cellular oxidative stress (Jakubowski & Bartosz, 2000).
Thermophysical Properties : The study of the volatility of halogenated fluorenes, including 2,7-dichlorofluorene, provides insight into their thermophysical properties, which is crucial for various industrial applications (Oliveira et al., 2016).
Photoluminescence and Electrical Properties : Poly(2,7-fluorene) derivatives, involving 2,7-dichlorofluorene, have been studied for their photoluminescence and electrical properties. This research is relevant for the development of light-emitting devices and other electronic applications (Ranger, Rondeau, & Leclerc, 1997).
Oxidation Kinetics : The oxidation kinetics of 2,7-dichlorofluorene by permanganate ion in different acidic media have been studied, contributing to our understanding of its chemical behavior and potential applications in various oxidation processes (Jassas, Fawzy, Obied, Abourehab, & Ahmed, 2017).
Antimicrobial and Anticancer Applications : Novel 2,7-dichlorofluorene derivatives have been synthesized and evaluated for antimicrobial activity and cytotoxicity against cancer cell lines. This highlights its potential use in developing new pharmaceutical agents (Hussein et al., 2019).
Safety And Hazards
2,7-Dichlorofluorene can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
2,7-Dichlorofluorene has been used as a backbone moiety for the synthesis of various bioactive agents . Some of the synthesized compounds showed significant activity against A-549 and MCF-7 cell lines when compared to 5-fluorouracil (5-FU), which was used as a reference drug . Therefore, future research could focus on exploring the potential of 2,7-Dichlorofluorene in the development of new drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
2,7-dichloro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPURBHAHVFTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291088 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichlorofluorene | |
CAS RN |
7012-16-0 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dichloro-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



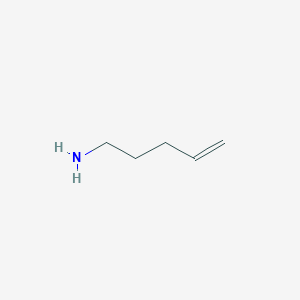
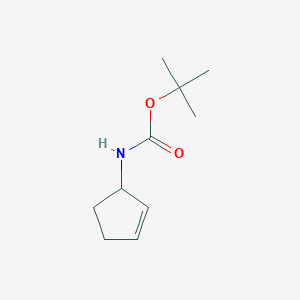
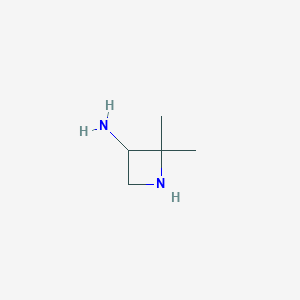
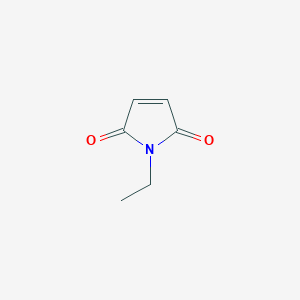
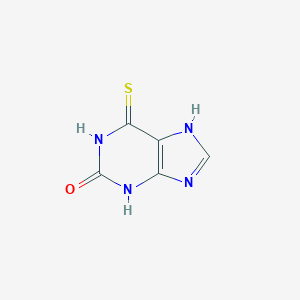
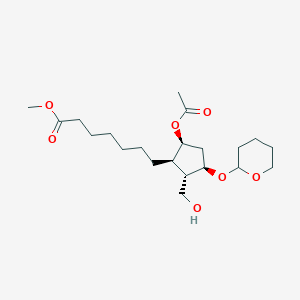
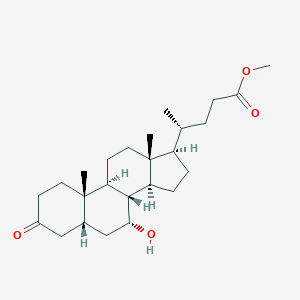
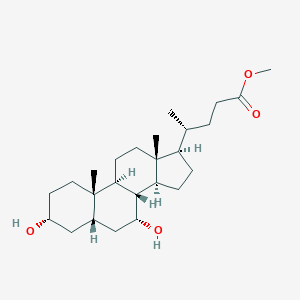
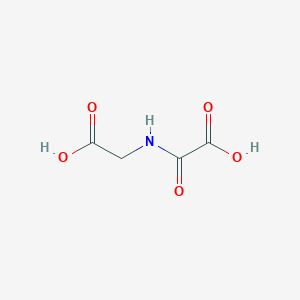
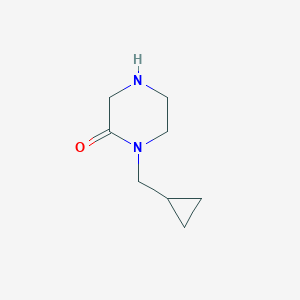
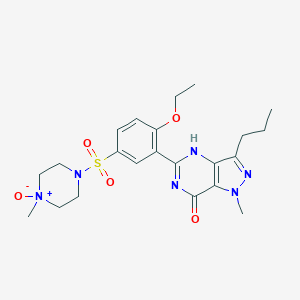
![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)
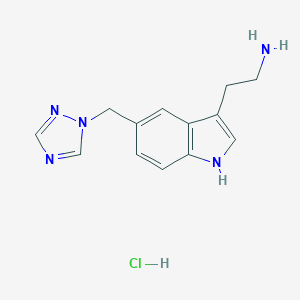
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)